

# cis- and trans-isomers of potassium diaquabis(oxalato)chromate(III)

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## Compound of Interest

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An In-depth Technical Guide to the Cis- and Trans-Isomers of Potassium  
Diaquabis(oxalato)chromate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis- and trans-isomers of potassium diaquabis(oxalato)chromate(III), focusing on their synthesis, characterization, and key chemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and coordination chemistry.

## Introduction

The complex ion diaquabis(oxalato)chromate(III) exists as two geometric isomers: cis and trans. These isomers exhibit distinct physical and chemical properties, including differences in color, solubility, and reactivity. The study of these isomers is crucial for understanding the principles of coordination chemistry and for the development of new materials and therapeutic agents. The chromium(III) center in these complexes is octahedrally coordinated by two bidentate oxalate ligands and two monodentate aqua ligands.

## Molecular Structure and Isomerism

The spatial arrangement of the ligands around the central chromium ion gives rise to the cis and trans isomerism. In the cis-isomer, the two aqua ligands are adjacent to each other,

resulting in a molecule with  $C_2$  symmetry. In the trans-isomer, the aqua ligands are positioned on opposite sides of the chromium ion, leading to a higher  $D_{2h}$  symmetry. This structural difference is the fundamental reason for their varying properties.

Computational studies, specifically using DFT and MP2 methods, have shown that the cis-isomer is thermodynamically more stable than the trans-isomer by an average relative energy of 2.1 kcal/mol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data for the cis- and trans-isomers of potassium diaquabis(oxalato)chromate(III).

Table 1: Spectroscopic Data

Isomer	$\lambda_{\text{max}}$ 1 (nm)	$\lambda_{\text{max}}$ 2 (nm)	Molar Extinction Coefficient ( $\epsilon$ ) at $\lambda_{\text{max}}$
cis- $\text{K}[\text{Cr}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2] \cdot 2 \text{H}_2\text{O}$	415 - 416	560 - 562	Higher than trans-isomer
trans- $\text{K}[\text{Cr}(\text{C}_2\text{O}_4)_2(\text{H}_2\text{O})_2] \cdot 3 \text{H}_2\text{O}$	415	560	Lower than cis-isomer

Data sourced from multiple computational and experimental studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Structural Data (Calculated Bond Lengths)

Isomer	Cr-O (oxalate) Bond Length (Å)	Cr-O (water) Bond Length (Å)
cis-isomer	1.92, 1.94	2.14
trans-isomer	1.95	2.10

These values are derived from computational modeling.[3]

Table 3: Kinetic Data for Trans-to-Cis Isomerization

Parameter	Value
Reaction Order	First-order[4][6][7]
Activation Energy (Ea)	17.9 kcal/mol[4][6][7]
Frequency Factor (A)	$3 \times 10^9 \text{ s}^{-1}$ [4][6]

## Experimental Protocols

### Synthesis of trans-Potassium

### Diaquabis(oxalato)chromate(III) Trihydrate

This procedure is based on the reaction of potassium dichromate with oxalic acid in an aqueous solution.[3][8]

Materials:

- Oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ )
- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ )
- Distilled water
- Ethanol (95%)

Procedure:

- Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water in a 300 mL beaker.
- In a separate container, dissolve 4 g of potassium dichromate in a small amount of boiling water.

- Slowly and carefully add the potassium dichromate solution to the hot oxalic acid solution in small portions. The reaction can be vigorous. Cover the beaker with a watch glass to prevent splashing.
- Evaporate the resulting solution to about half of its original volume.
- Allow the solution to cool and stand at room temperature. Slow evaporation is crucial to favor the crystallization of the less soluble trans-isomer and prevent contamination with the cis-isomer.[8]
- Dark green-gray crystals of the trans-isomer will form.[8]
- Collect the crystals by filtration, wash them with cold water and then with ethanol.
- Dry the crystals in the air.

## Synthesis of cis-Potassium Diaquabis(oxalato)chromate(III) Dihydrate

This synthesis involves a solid-state reaction between potassium dichromate and oxalic acid.[3][9][10]

Materials:

- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ )
- Oxalic acid dihydrate ( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ )
- Distilled water
- Ethanol (95%)

Procedure:

- Thoroughly grind 4 g of potassium dichromate and 12 g of oxalic acid dihydrate together in a mortar and pestle to obtain a fine, homogeneous powder.[3][10]

- Transfer the mixture to an evaporating dish and add a single drop of water to initiate the reaction. Cover the dish with a watch glass.<sup>[3][10]</sup> An exothermic reaction will occur with the evolution of carbon dioxide.
- After the initial vigorous reaction subsides, allow the mixture to stand for about an hour to ensure the reaction goes to completion.<sup>[10]</sup>
- Add approximately 20-30 mL of 95% ethanol to the reaction mixture and stir with a glass rod. The product will precipitate as a thick paste.<sup>[3][10]</sup>
- Collect the fine, lilac-colored powder of the cis-isomer by filtration.<sup>[7]</sup>
- Wash the product with 95% ethanol and dry it.

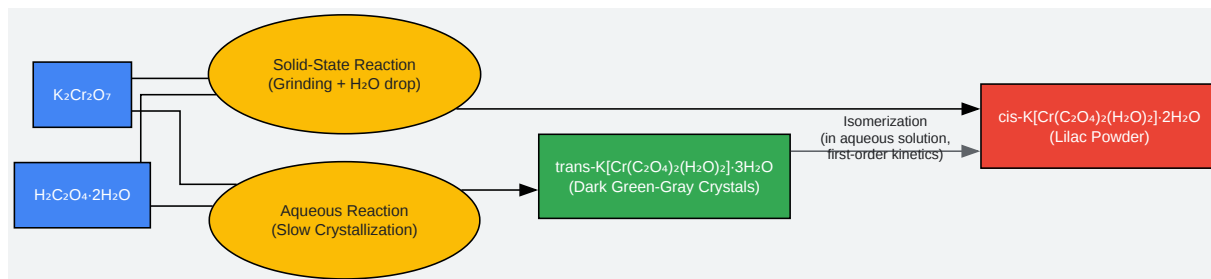
## Characterization by UV-Vis Spectrophotometry

Procedure:

- Prepare solutions of both the cis- and trans-isomers of known concentration in distilled water. For the trans-isomer, freshly prepared solutions should be used and kept cool to minimize isomerization to the cis form.<sup>[7]</sup>
- Record the absorption spectra of both solutions over a wavelength range of 300-740 nm using a UV-Vis spectrophotometer.
- Identify the two maximum absorption wavelengths ( $\lambda_{\text{max}}$ ) for each isomer, which are expected around 415 nm and 560 nm.<sup>[1][2][3][4]</sup> The cis-isomer will exhibit higher molar extinction coefficients at these wavelengths compared to the trans-isomer.<sup>[5]</sup>

## Visualizations

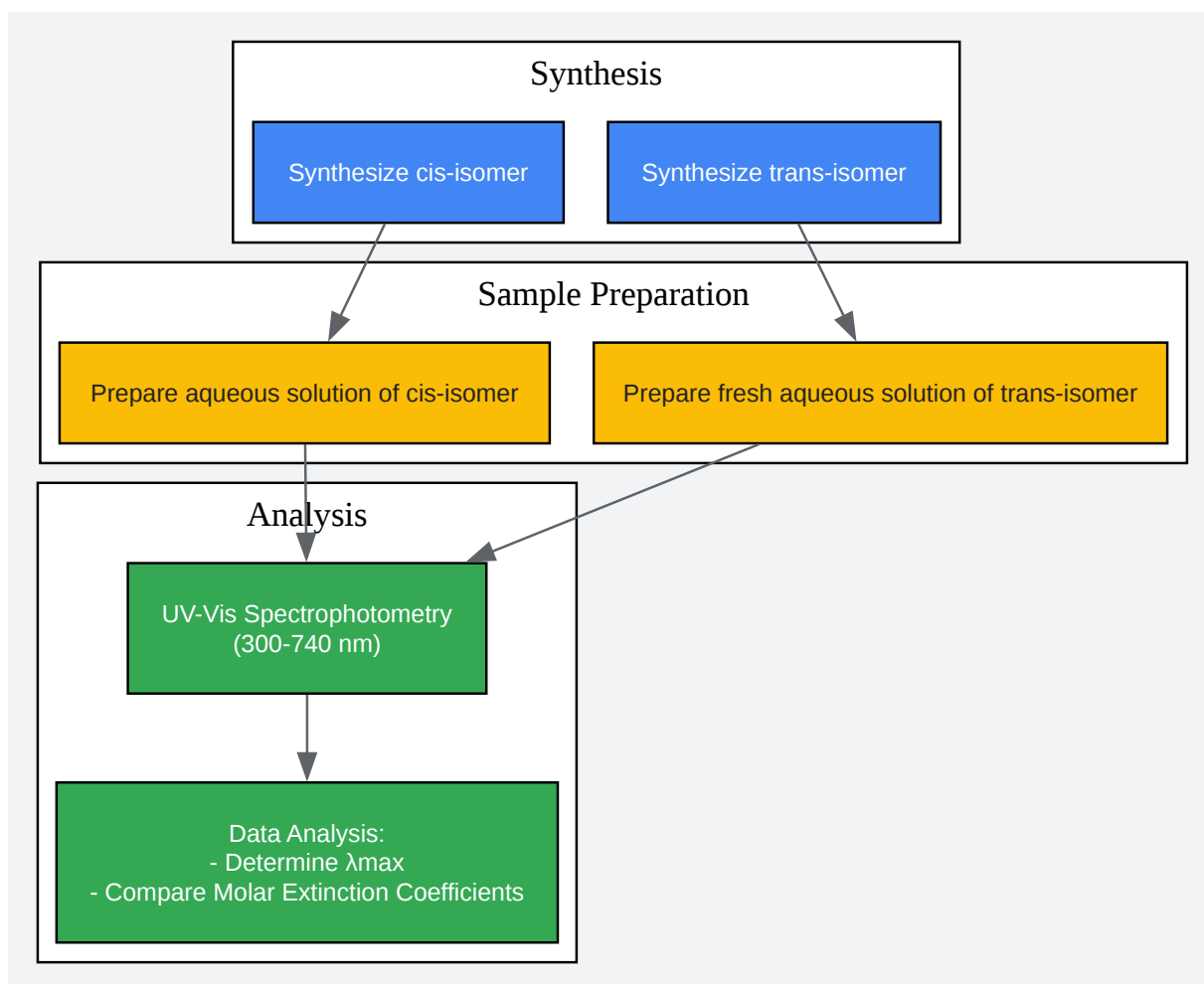
### Synthesis and Isomerization Pathway



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Caption: Synthesis routes and isomerization relationship between cis- and trans-isomers.

## Experimental Workflow for Characterization



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Caption: Workflow for the characterization of cis- and trans-isomers.

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